molecular formula C16H18S B1635636 4'-Butyl-[1,1'-biphenyl]-4-thiol

4'-Butyl-[1,1'-biphenyl]-4-thiol

Cat. No.: B1635636
M. Wt: 242.4 g/mol
InChI Key: AOOWOXHZADCSDT-UHFFFAOYSA-N
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Description

4'-Butyl-[1,1'-biphenyl]-4-thiol (CAS 107336-77-6) is a sulfur-containing aromatic compound with the molecular formula C₁₆H₁₈S and a molecular weight of 242.38 g/mol . Its structure consists of a biphenyl backbone substituted with a butyl group at the 4' position and a thiol (-SH) group at the 4 position. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules or functional materials . The thiol group enhances its reactivity in forming metal-organic complexes or self-assembled monolayers, while the butyl chain contributes to lipophilicity, influencing solubility and interaction with hydrophobic systems.

Properties

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

4-(4-butylphenyl)benzenethiol

InChI

InChI=1S/C16H18S/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12,17H,2-4H2,1H3

InChI Key

AOOWOXHZADCSDT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation and Sulfhydrylation:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Electrophilic Aromatic Substitution:

  • Oxidation and Reduction:

    • 4'-Butyl-[1,1'-biphenyl]-4-thiol can be oxidized to form sulfoxides and sulfones. Reduction reactions can convert it back to the thiol form.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol form of the compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in drug development due to its unique chemical properties.

Industry:

Mechanism of Action

The mechanism of action of 4'-Butyl-[1,1'-biphenyl]-4-thiol involves its ability to participate in electrophilic aromatic substitution reactions. The aromatic ring’s electron density allows it to react with electrophiles, forming a sigma complex intermediate. This intermediate then loses a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variation: Alkyl Chain Length

4'-Methyl-[1,1'-biphenyl]-4-thiol (CAS 200958-14-1)
  • Molecular Formula : C₁₃H₁₂S
  • Molecular Weight : 200.30 g/mol
  • Key Difference : Replacement of the butyl group with a methyl (-CH₃) group reduces molecular weight by ~17% and shortens the alkyl chain, significantly decreasing lipophilicity. This alteration impacts solubility in organic solvents and may reduce steric hindrance during reactions .
  • Applications : Also used in pharmaceutical synthesis but currently faces supply constraints, suggesting challenges in large-scale production compared to the butyl analog .
4'-Butyl-[1,1'-biphenyl]-3-thiol (CAS not provided)
  • Key Difference: Positional isomerism shifts the thiol group from the 4 to the 3 position on the biphenyl ring.

Functional Group Variation

4′-Butoxy-[1,1′-biphenyl]-4-ol (CAS 108177-64-6)
  • Molecular Formula : C₁₆H₁₈O₂
  • Molecular Weight : 242.31 g/mol
  • Key Difference : Substitution of the thiol (-SH) with a hydroxyl (-OH) group and addition of a butoxy (-OCH₂CH₂CH₂CH₃) group at the 4' position. The hydroxyl group increases polarity and hydrogen-bonding capacity, while the ether linkage (butoxy) enhances solubility in polar aprotic solvents. This compound is more hydrophilic than the thiol analog, making it suitable for applications requiring aqueous compatibility .
4'-Butyl-[1,1'-biphenyl]-4-carboxylic Acid (CAS 59662-46-3)
  • Molecular Formula : C₁₇H₁₈O₂
  • Molecular Weight : 254.32 g/mol
  • Key Difference : Replacement of the thiol with a carboxylic acid (-COOH) group introduces strong acidity (pKa ~4-5) and high polarity. This derivative is ideal for reactions requiring deprotonation, such as salt formation or conjugation with amines. Its applications span organic synthesis and material science, particularly in metal-organic frameworks (MOFs) .

Core Structure Simplification

[1,1'-Biphenyl]-4-thiol (4-Phenylthiophenol, CAS 19813-90-2)
  • Molecular Formula : C₁₂H₁₀S
  • Molecular Weight : 186.27 g/mol
  • Key Difference : Absence of the 4'-butyl group simplifies the structure, reducing molecular weight by ~23%. The lack of an alkyl chain decreases lipophilicity, making it more suitable for aqueous-phase reactions or surface modification where short-chain interactions are preferred. This base compound is a common precursor for synthesizing substituted biphenylthiols .

Research Implications

  • Reactivity : The thiol group in 4'-Butyl-[1,1'-biphenyl]-4-thiol enables facile formation of disulfide bonds or coordination with metals, contrasting with the hydroxyl or carboxylic acid groups in analogs, which favor acid-base or esterification reactions .
  • Solubility: Longer alkyl chains (e.g., butyl) enhance solubility in non-polar solvents, whereas polar groups (e.g., -COOH) improve water miscibility .
  • Synthetic Utility : The butyl analog’s balanced lipophilicity makes it versatile in drug design, while positional isomers (e.g., 3-thiol) offer tailored steric environments for catalysis or sensing .

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